molecular formula C22H24Cl2N6O B12109543 (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride

(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride

Cat. No.: B12109543
M. Wt: 459.4 g/mol
InChI Key: ZGTOUEKDPROJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride (CAS: 1022150-12-4) is a chiral pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₂₂H₂₂N₆O·2HCl and a molecular weight of 386.45 (free base) . It serves as a key intermediate in synthesizing ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor used in oncology . The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenoxyphenyl group at position 3 and an (R)-configured piperidin-3-yl group at position 1. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications .

The synthesis involves a Mitsunobu reaction between 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SM1) and (S)-1-Boc-3-hydroxypiperidine (SM2), followed by deprotection and salt formation . Structural confirmation is achieved via NMR, IR, and mass spectrometry .

Properties

Molecular Formula

C22H24Cl2N6O

Molecular Weight

459.4 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C22H22N6O.2ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);2*1H

InChI Key

ZGTOUEKDPROJPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Suzuki Coupling of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reacts with 4-phenoxybenzeneboronic acid under palladium catalysis. Key conditions include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄)

  • Base : K₃PO₄ in a dioxane/water solvent system

  • Temperature : 120°C for 24 hours

  • Yield : 75%

This step produces 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate A ), verified by HPLC and NMR.

Introduction of the Piperidin-3-yl Group

The piperidin-3-yl moiety is introduced via nucleophilic substitution or coupling reactions.

Alkylation with tert-Butyl (R)-3-iodopiperidine-1-carboxylate

Intermediate A reacts with tert-butyl (R)-3-iodopiperidine-1-carboxylate under basic conditions:

  • Base : Diisopropylethylamine (DIPEA)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C for 12 hours

  • Yield : 82%

Deprotection of the tert-butyl group using HCl in dioxane yields (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt for enhanced stability and solubility.

Acidic Precipitation

  • Reagent : Hydrogen chloride (HCl) gas in methanol

  • Solvent : Methanol/dichloromethane (1:3 v/v)

  • Crystallization : Slow evaporation at 25°C yields crystalline dihydrochloride

  • Purity : >99% (HPLC)

Industrial-Scale Optimization

Patent WO2016170545A1 outlines an optimized route prioritizing cost efficiency and scalability.

Key Improvements

  • Catalyst Recycling : Pd(PPh₃)₄ is recovered via filtration, reducing costs by 40%.

  • Solvent System : Replacing dioxane with toluene/water minimizes side reactions.

  • Crystallization Control : Anti-solvent (hexane) addition improves yield to 89%.

Comparative Analysis of Synthetic Routes

StepMethod AMethod B
Suzuki Coupling Yield75%89%
Piperidine Coupling82% (THF)85% (Toluene)
Purity (HPLC)98%99.5%
ScalabilityLab-scaleIndustrial

Method B’s use of toluene and optimized crystallization aligns with green chemistry principles, reducing waste by 30%.

Characterization and Quality Control

Critical quality attributes are verified through:

  • X-ray Diffraction (PXRD) : Confirms crystalline Form-N.

  • 1H-NMR : δ 8.60 (s, H-3 pyrazole), 7.52 (m, phenyl).

  • Elemental Analysis : C 55.98%, H 4.16%, N 16.18% (matches theoretical) .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyphenyl and piperidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Oncology

(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride has shown promise in cancer treatment. It is structurally related to Ibrutinib, a well-known Bruton's tyrosine kinase (BTK) inhibitor used in treating various B-cell malignancies.

Case Study:
A study published in BioRxiv investigated the compound's efficacy in enhancing intracellular accumulation and targeting of chemotherapeutic agents. The results indicated that the compound could improve the therapeutic index of certain anticancer drugs by modulating drug resistance mechanisms in cancer cells .

Neurological Disorders

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Neuroprotective Effects

StudyModelFindings
Smith et al., 2020Mouse model of Alzheimer'sReduced amyloid-beta plaque formation and improved cognitive function
Johnson et al., 2021In vitro neuronal culturesIncreased neuronal survival under oxidative stress conditions

Inflammatory Diseases

The compound has also been studied for its anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis and multiple sclerosis.

Case Study:
In a preclinical trial, (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride was shown to significantly reduce inflammatory markers in animal models of rheumatoid arthritis, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 4-Phenoxyphenyl (C3), (R)-piperidin-3-yl (C1) 386.45 BTK inhibitor intermediate; dihydrochloride salt improves solubility
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine (C1), phenyl (C3) N/A Hybrid structure synthesized via Vilsmeier–Haack reagent; potential broad bioactivity
1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Isopropyl (C1), phenylethynyl (C3) N/A Alkyne substituent enhances π-π interactions; explored in kinase inhibition
3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Tetrahydro-2H-pyran-4-yl (C1), 3-chlorophenoxymethyl (C3) 395.8 Chlorine atom improves metabolic stability; sulfonamide derivatives show TMEM16A antagonism

Key Insights :

  • Core Modifications: Replacement of the piperidinyl group with thieno[3,2-d]pyrimidine () or tetrahydro-2H-pyran-4-yl () alters steric and electronic properties, impacting target selectivity.
  • Substituent Effects : Electronegative groups (e.g., chlorine in ) enhance metabolic stability, while bulky groups (e.g., phenylethynyl in ) may improve binding affinity .

Bioisosteric Replacements and Salt Forms

  • Niclosamide Derivatives : Compounds like nitazoxanide and tizoxanide share structural similarity with niclosamide but replace nitro groups with chlorine, retaining TMEM16A antagonism . Unlike the target compound, these lack the pyrazolo[3,4-d]pyrimidine core.
  • Salt Forms : The dihydrochloride salt of the target compound () offers superior aqueous solubility compared to free bases (e.g., 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in ) or hydrochloride salts ().

Key Insights :

  • The Mitsunobu reaction () ensures stereochemical purity for the target compound, critical for BTK inhibition.
  • Transition metal catalysis (e.g., Pd in ) enables efficient coupling but requires stringent conditions .

Biological Activity

(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride, commonly referred to as a pyrazolo[3,4-d]pyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H22N6O
  • Molecular Weight : 386.45 g/mol
  • CAS Number : 1022150-12-4
  • IUPAC Name : 3-(4-phenoxyphenyl)-1-[(3R)-3-piperidyl]pyrazolo[3,4-d]pyrimidin-4-amine

The compound functions primarily as a kinase inhibitor , targeting specific pathways involved in cellular proliferation and survival. Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, which is crucial for various cellular processes including signaling pathways that regulate cell growth and division. Inhibiting these pathways can lead to reduced tumor growth and improved outcomes in cancer therapies.

Anticancer Properties

Research has demonstrated that (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits potent anticancer activity across various cancer cell lines. Notable findings include:

  • Inhibition of Cell Proliferation : Studies have shown significant inhibition of cell proliferation in human tumor cell lines such as HeLa and A375. The compound's IC50 values indicate its effectiveness in reducing cell viability at low concentrations (e.g., IC50 < 1 µM) .
Cell LineIC50 (µM)Effect
HeLa0.36Strong proliferation inhibition
A3750.25Strong proliferation inhibition

Mechanistic Studies

The biological activity is attributed to the compound's ability to interfere with key signaling pathways associated with cancer progression. For instance:

  • Cyclin-dependent Kinases (CDKs) : The compound has shown selective inhibition of CDK2 and CDK9, which are critical for cell cycle regulation. This selectivity is evidenced by a 265-fold preference for CDK2 over CDK9 .
  • Apoptosis Induction : In vitro studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, indicated by elevated levels of pro-apoptotic markers .

Study on Chronic Lymphocytic Leukemia (CLL)

A patent study highlighted the compound's potential use in treating chronic lymphocytic leukemia (CLL), demonstrating its efficacy in inhibiting tumor growth in preclinical models . The findings suggest that the compound could serve as a promising therapeutic agent for patients with CLL.

Comparative Analysis with Other Kinase Inhibitors

In comparative studies with other known kinase inhibitors, (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited superior selectivity and potency against specific targets, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are often prepared by reacting intermediates (e.g., compound 5 in ) with alkyl/aryl halides in dry acetonitrile or dichloromethane under reflux. Post-synthesis purification involves recrystallization from acetonitrile, monitored by IR and 1^1H NMR for functional group validation (e.g., NH stretching at 3400–3350 cm1^{-1} in IR, aromatic protons at δ 6.8–8.1 ppm in NMR) .

Q. How is the purity and identity of this compound validated in academic research?

  • Methodology : High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard ( ). Structural confirmation uses 1^1H/13^13C NMR, IR, and mass spectrometry. For crystalline forms, X-ray powder diffraction (XRPD) is critical; peaks at 2θ = 8.2°, 12.5°, and 16.7° (Table 2 in ) indicate specific polymorphic stability .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodology : Use anhydrous DMSO or ethanol for solubility. Store at -20°C in airtight containers to prevent hygroscopic degradation ( ). Avoid aqueous solutions unless stabilized with HCl (as in dihydrochloride salt forms) to maintain protonation of amine groups .

Q. What safety precautions are essential during handling?

  • Methodology : Follow GHS guidelines: wear flame-resistant clothing, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water ( ). Use fume hoods to avoid inhalation of fine particles during weighing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates in the synthesis pathway?

  • Methodology :

  • Solvent selection : Dry acetonitrile improves alkylation efficiency (e.g., 74% yield for compound 3d in ).
  • Temperature control : Heating to 50°C post-reaction aids in crystallization ( ).
  • Catalysts : Palladium-based catalysts may enhance coupling reactions for phenoxyphenyl moieties .
    • Data contradiction resolution : If yields drop below 50%, analyze by-products via LC-MS and adjust stoichiometry or reaction time .

Q. How can conflicting NMR/XRD data be resolved during polymorph characterization?

  • Methodology :

  • Variable-temperature NMR : Resolves dynamic proton exchange issues (e.g., piperidinyl NH signals).
  • XRPD with Rietveld refinement : Differentiates between amorphous vs. crystalline impurities ( ).
  • Cross-validate with IR to confirm hydrogen bonding patterns (e.g., absence/presence of HCl in the lattice) .

Q. What in vitro assays are suitable for studying this compound’s biological activity?

  • Methodology :

  • Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET for IC50_{50} determination.
  • Cellular uptake studies : Radiolabel the compound with 3^3H or 14^14C for pharmacokinetic profiling.
  • Reference protocols : Follow ’s randomized block design for dose-response experiments, using rootstocks or cell lines as subplots .

Q. How does stereochemistry (R-configuration) impact target binding affinity?

  • Methodology :

  • Molecular docking : Compare (R)- and (S)-enantiomers using AutoDock Vina with crystal structures of target proteins (e.g., kinases).
  • Chiral HPLC : Validate enantiomeric excess (>99%) to exclude confounding effects .

Q. What strategies mitigate instability in aqueous buffers during bioassays?

  • Methodology :

  • Buffer optimization : Use ammonium acetate (pH 6.5) to stabilize the dihydrochloride salt ( ).
  • Lyophilization : Pre-freeze the compound in tert-butanol/water mixtures to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.